molecular formula C17H21O7PS2 B14538183 O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate CAS No. 62300-65-6

O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate

Cat. No.: B14538183
CAS No.: 62300-65-6
M. Wt: 432.5 g/mol
InChI Key: IBNUPMARGWWVBU-UHFFFAOYSA-N
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Description

O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is an organophosphate compound, which means it contains phosphorus bonded to oxygen and sulfur atoms. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in different industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . This method ensures the formation of the desired phosphorothioate ester with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The process involves careful control of temperature, pressure, and the use of catalysts to accelerate the reaction. The final product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphorothioates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in developing new drugs and therapeutic agents.

    Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphate compounds and is the basis for its use as a pesticide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate is unique due to its specific structural features, such as the phenoxysulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

62300-65-6

Molecular Formula

C17H21O7PS2

Molecular Weight

432.5 g/mol

IUPAC Name

[4-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] phenyl sulfate

InChI

InChI=1S/C17H21O7PS2/c1-3-14-26-25(18,21-4-2)22-15-10-12-17(13-11-15)24-27(19,20)23-16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3

InChI Key

IBNUPMARGWWVBU-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

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